![molecular formula C15H16INO2 B3722147 3-Hydroxy-2-[(4-iodophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3722147.png)
3-Hydroxy-2-[(4-iodophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-Hydroxy-2-[(4-iodophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxy group, an iminomethyl group, and an iodophenyl group attached to a dimethylcyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(4-iodophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one typically involves a multi-step process. One common method starts with the iodination of resorcinol to produce 2-iodoresorcinol. This is followed by a condensation reaction with 4-iodoaniline in the presence of ethanol, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[(4-iodophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The iodophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-2-[(4-iodophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(4-iodophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxy and iminomethyl groups can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate): Similar structure but with a sulfonate group instead of an iminomethyl group.
4-Hydroxy-3-iodoacetophenone: Contains a hydroxy and iodo group but lacks the cyclohexene ring.
Uniqueness
3-Hydroxy-2-[(4-iodophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-hydroxy-2-[(4-iodophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMISEVQYLQOQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)I)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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